molecular formula C20H18O8 B7983556 Di-4-toluoyl-L-tartaric acid

Di-4-toluoyl-L-tartaric acid

Cat. No. B7983556
M. Wt: 386.4 g/mol
InChI Key: JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-4-toluoyl-L-tartaric acid is a useful research compound. Its molecular formula is C20H18O8 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Separation of Tryptophan : DTTA, along with other tartaric acid derivatives, has been used to separate enantiomers of tryptophan by intercalation into layered double hydroxides. This process involves chemisorption and is effective in separating tryptophan from aqueous solutions (Jiao et al., 2013).

  • Luminescent Materials : DTTA has been employed in the synthesis of lanthanide coordination polymers, which are useful in single-component white-light and near-infrared luminescent materials. This application is significant for advanced material sciences (Niu et al., 2016).

  • Resolution of Pharmaceutical Intermediates : In the pharmaceutical industry, DTTA has been used for the practical resolution of racemic trans-2-benzylaminocyclohexanol, a key intermediate in chiral pharmaceuticals. This process involves diastereomeric salt formation (Ogawa et al., 2008).

  • Supramolecular Resolving Agent : DTTA has been investigated as a supramolecular complex forming resolving agent with different racemic alcohols. It demonstrates the importance of weaker interactions in optical resolutions (Simon et al., 2003).

  • Resolution of Propranolol : In another pharmaceutical application, DTTA has been used for improving the resolution of propranolol, a beta-blocker used to treat high blood pressure, by reducing the number of crystallizations needed for a pure product (Yost & Holtzman, 1979).

  • Enantioselective Friedel–Crafts Reaction : DTTA has been utilized as a chiral Bronsted acid catalyst in the enantioselective Friedel–Crafts reaction, an important reaction in organic chemistry, demonstrating its role in asymmetric synthesis (Ube et al., 2010).

properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(4-methylbenzoyl)-2-(4-methylbenzoyl)oxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)20(19(26)27,16(22)17(23)24)28-18(25)14-9-5-12(2)6-10-14/h3-10,16,22H,1-2H3,(H,23,24)(H,26,27)/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@]([C@H](C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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